[(m-Pentadecylphenoxy)methyl]oxirane
Description
Current Perspectives on the Chemical Significance of Oxirane Functionality in Organic Synthesis
The oxirane, or epoxide, ring is a cornerstone of modern organic synthesis due to its unique combination of stability and reactivity. nih.gov The three-membered ring is strained, making it susceptible to ring-opening reactions by a wide variety of nucleophiles, including alcohols, amines, and thiols. fiveable.me This reactivity is the basis for its utility as a synthetic intermediate, enabling the formation of new carbon-heteroatom bonds and the construction of complex molecular architectures. fiveable.me The ring-opening is often highly regio- and stereoselective, providing chemists with precise control over the three-dimensional structure of the resulting products. researchgate.net
Oxiranes are key precursors in the industrial production of a range of important chemicals, from ethylene (B1197577) glycol used in antifreeze and polyesters to the synthesis of pharmaceuticals and agrochemicals. fiveable.meyoutube.com The ability to introduce an epoxide into a molecule, often through the epoxidation of an alkene, provides a powerful tool for chemical transformation. fiveable.meyoutube.com This versatility has led to the development of numerous methods for both the synthesis of oxiranes and their subsequent elaboration into more complex structures.
Contextualization of Long-Chain Phenoxymethyloxiranes in Contemporary Chemical Research
The incorporation of long alkyl chains onto phenoxymethyloxirane structures introduces hydrophobic character, leading to compounds with amphiphilic properties. Long-chain epoxides and glycidyl (B131873) ethers are recognized as a class of highly hydrophobic monomers. researchgate.net When polymerized, these monomers can form apolar aliphatic polyethers. The combination of a hydrophilic polyether backbone with hydrophobic long-chain substituents allows for the synthesis of amphiphilic polymers with applications as surfactants, in the formation of supramolecular hydrogels, and as viscosity enhancers in aqueous solutions. researchgate.net
Research in this area often focuses on the controlled polymerization of these monomers to achieve precise control over the hydrophilic-lipophilic balance. researchgate.net This allows for the tailoring of the resulting polymers for specific applications, such as co-surfactants in microemulsion systems. researchgate.net The presence of the long pentadecyl chain in [(m-Pentadecylphenoxy)methyl]oxirane suggests its potential as a monomer in the synthesis of functional polymers with unique solution and material properties.
Foundational Research Hypotheses and Objectives for this compound Investigations
Given the chemical functionalities present in this compound, a foundational research program would likely be built around the following hypotheses and objectives:
Hypotheses:
The presence of the long pentadecyl chain will impart significant hydrophobicity to the molecule, making it a suitable monomer for the synthesis of amphiphilic block copolymers with unique self-assembly properties in solution.
The oxirane ring of this compound can be selectively opened by various nucleophiles to generate a library of novel functionalized long-chain aromatic ethers with potential applications as surfactants, lubricants, or biological probes.
The meta-substitution pattern of the pentadecyl group on the phenoxy ring will influence the regioselectivity of the oxirane ring-opening reactions, offering a handle for controlling the final product structure.
Research Objectives:
Synthesis and Characterization: To develop an efficient and scalable synthesis of high-purity this compound and to thoroughly characterize its physical and spectroscopic properties.
Reactivity Studies: To investigate the ring-opening reactions of this compound with a range of nucleophiles to understand the regioselectivity and stereoselectivity of these transformations.
Polymerization: To explore the ring-opening polymerization of this compound to synthesize novel polyethers and to study the physical and chemical properties of these polymers, including their thermal stability, solution behavior, and material characteristics.
Application Exploration: To evaluate the potential of both the monomer and its derivatives as specialty surfactants, corrosion inhibitors, or as components in advanced material formulations.
Properties
CAS No. |
16611-96-4 |
|---|---|
Molecular Formula |
C24H40O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-[(3-pentadecylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(19-22)25-20-24-21-26-24/h15,17-19,24H,2-14,16,20-21H2,1H3 |
InChI Key |
FLMRHAZRTLGUHB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC2CO2 |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC2CO2 |
Other CAS No. |
16611-96-4 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for M Pentadecylphenoxy Methyl Oxirane
Precursor Synthesis and Functional Group Transformations Leading to the Phenoxy Moiety
The foundational step in the synthesis of [(m-Pentadecylphenoxy)methyl]oxirane is the preparation of its key intermediate, m-pentadecylphenol. This precursor contains the two primary structural components: the phenol ring and the long C15 alkyl chain at the meta position.
The synthesis of m-pentadecylphenol can be approached through several routes. A highly effective method involves the utilization of natural products. Cardanol (B1251761), a meta-substituted phenol with a C15 unsaturated side chain, is readily isolated from cashew nut shell liquid (CNSL). The hydrogenation of cardanol provides a direct and efficient pathway to 3-pentadecylphenol (B1217947). chemicalbook.com
Alternatively, classical synthetic organic chemistry methods can be employed, most notably the Friedel-Crafts acylation followed by reduction. The direct Friedel-Crafts alkylation of phenol is generally not feasible for producing a specific isomer in high yield due to issues with polyalkylation and rearrangements. Furthermore, the hydroxyl group is a strong ortho-, para-director, making substitution at the meta position challenging. stackexchange.com
Therefore, a more controlled approach is the Friedel-Crafts acylation. In this sequence, an acyl group is introduced into an aromatic ring, which is then reduced to the corresponding alkyl group. Phenol itself is a bidentate nucleophile and can undergo both C-acylation on the aromatic ring and O-acylation on the phenolic oxygen. ucalgary.ca The reaction conditions, particularly the amount of Lewis acid catalyst (e.g., AlCl₃), can be tuned to favor one over the other. stackexchange.com High catalyst concentrations tend to favor C-acylation. The O-acylated product, an aryl ester, can also be converted to the C-acylated product through a Fries rearrangement, which is also promoted by a Lewis acid catalyst. stackexchange.comucalgary.ca
To introduce the C15 chain required for m-pentadecylphenol, a Friedel-Crafts acylation would typically use pentadecanoyl chloride or a similar C15 acylating agent. The resulting acylphenol, 3-hydroxy-pentadecanophenone, can then be reduced to form the pentadecyl side chain.
Two primary reduction methods are effective for converting the aryl ketone to an alkane: the Clemmensen reduction and the Wolff-Kishner reduction. youtube.com
Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is particularly effective for reducing aryl-alkyl ketones. annamalaiuniversity.ac.inwikipedia.org The strongly acidic conditions, however, may not be suitable for substrates with acid-sensitive functional groups. wikipedia.org
Wolff-Kishner Reduction : This reaction uses hydrazine (NH₂NH₂) and a strong base, such as potassium hydroxide (B78521) (KOH), typically at high temperatures in a high-boiling solvent like ethylene (B1197577) glycol. youtube.comucalgary.ca These basic conditions provide an alternative for substrates that are unstable in strong acid.
The two-step sequence of Friedel-Crafts acylation followed by either Clemmensen or Wolff-Kishner reduction represents a classic and reliable strategy for the synthesis of alkylated phenols like m-pentadecylphenol, circumventing the issues associated with direct alkylation. wikipedia.orgucalgary.ca
Once the m-pentadecylphenol intermediate is secured, the next step is the formation of the corresponding allyl ether, which is the direct precursor for epoxidation. This is typically achieved through the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion. The phenoxide then acts as a nucleophile in an Sₙ2 reaction with an allyl halide, such as allyl bromide or allyl chloride, to yield 1-(allyloxy)-3-pentadecylbenzene. jk-sci.combyjus.commasterorganicchemistry.com The use of polar aprotic solvents like DMF or DMSO can facilitate this Sₙ2 reaction. jk-sci.com
Table 1: Comparison of Reduction Methods for Acylphenol Intermediate
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
|---|---|---|
| Reagents | Zinc Amalgam (Zn(Hg)), conc. Hydrochloric Acid (HCl) | Hydrazine (NH₂NH₂), Potassium Hydroxide (KOH), high-boiling solvent (e.g., ethylene glycol) |
| Reaction Conditions | Strongly Acidic | Strongly Basic, High Temperature |
| Substrate Suitability | Suitable for acid-stable compounds | Suitable for base-stable compounds |
| Primary Application | Reduction of aryl-alkyl ketones | Reduction of aldehydes and ketones |
Epoxidation Reaction Mechanisms and Stereochemical Control
The final key transformation in the synthesis of this compound is the epoxidation of the allyl group in 1-(allyloxy)-3-pentadecylbenzene. This reaction involves the conversion of the carbon-carbon double bond into a three-membered oxirane ring.
The epoxidation of aryl allyl ethers can be achieved using various oxidizing agents in the presence of a catalyst. Common oxidants include aqueous hydrogen peroxide (H₂O₂) and organic hydroperoxides like tert-butyl hydroperoxide (TBHP). growingscience.comgoogle.com The selection of the catalyst is crucial for achieving high conversion and selectivity.
Transition metal complexes are widely used as catalysts for this transformation. google.comgoogle.com Catalytic systems based on metals such as titanium, vanadium, manganese, and ruthenium have proven effective for the epoxidation of allylic ethers and other olefins. nih.govnih.gov For instance, titanium-salalen complexes have been reported to be outstanding catalysts for the syn-selective epoxidation of terminal secondary allylic alcohols and ethers using aqueous H₂O₂ as the oxidant. nih.gov Similarly, titanium silicate materials, such as Ti-MWW and TS-1, have been successfully employed as heterogeneous catalysts in the epoxidation of diallyl ether. growingscience.comresearchgate.net
The use of a catalyst allows the reaction to proceed under milder conditions and with greater selectivity, minimizing side reactions. For the epoxidation of aryl allyl ethers, transition metal catalysts can provide high yields (often greater than 70-90%) and high selectivity. google.com The choice of catalyst can also impart stereochemical control if a chiral product is desired. While the target compound in this article is not specified as a single enantiomer, asymmetric epoxidation catalysts could be employed to produce an enantiomerically enriched product.
The kinetics of the epoxidation are highly dependent on several factors, including the substrate, oxidant, catalyst, and temperature. Kinetic studies on similar systems, such as the epoxidation of allyl chloride catalyzed by titanium silicalite-1 (TS-1), have shown the reaction to be first order with respect to the catalyst concentration. researchgate.net The reaction order with respect to the substrate (the allyl ether) and the oxidant can vary. researchgate.net
The activation energy (Ea) is a key kinetic parameter that represents the minimum energy required for the reaction to occur. In the epoxidation of the aforementioned fatty acid methyl ester, an activation energy of 46.02 kJ/mol was determined. researchgate.net Understanding these kinetic and thermodynamic parameters is essential for optimizing the reaction conditions to achieve a desirable reaction rate and product yield.
Table 2: Thermodynamic Parameters for a Model Epoxidation Reaction
| Parameter | Symbol | Value | Implication |
|---|---|---|---|
| Activation Energy | Eₐ | 46.02 kJ/mol | Energy barrier for the reaction |
| Gibbs Free Energy | ΔG | 94.74 - 101.42 kJ/mol | Non-spontaneous process |
| Enthalpy | ΔH | +43.30 kJ/mol | Endothermic process |
| Entropy | ΔS | -167.20 J mol⁻¹ K⁻¹ | Increase in order |
Data from a study on the epoxidation of Irvingia gabonensis kernel oil methyl ester. researchgate.net
Process Optimization for Enhanced Yields and Purity in Laboratory Synthesis
Optimizing the laboratory synthesis of this compound involves systematically adjusting various reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities. This applies to all steps of the synthesis, from the precursor preparation to the final epoxidation.
For the epoxidation step, several key variables can be manipulated:
Temperature : The reaction temperature significantly affects the reaction rate. In a study on diallyl ether epoxidation, the temperature was varied from 20-130°C, with the optimal temperature for yield found to be at the higher end of this range. growingscience.com However, higher temperatures can also lead to increased side reactions or decomposition of the product or catalyst.
Reactant Molar Ratio : The stoichiometry between the allyl ether precursor and the oxidizing agent is critical. Using an excess of the oxidant can drive the reaction towards completion, but may also increase the risk of over-oxidation or other side reactions. Studies on similar systems have investigated molar ratios of allyl ether to oxidant ranging from 1:1 to 3:1. growingscience.com
Catalyst Concentration : The amount of catalyst influences the reaction rate. Catalyst loading is typically optimized to be as low as possible to be cost-effective while still providing an acceptable reaction rate.
Solvent : The choice of solvent can impact the solubility of reactants and the stability of intermediates and catalysts. Methanol is a common solvent used in titanium-silicate catalyzed epoxidations. growingscience.comresearchgate.net
Reaction Time : The reaction must be allowed to proceed for a sufficient duration to ensure high conversion of the starting material. The optimal time is often determined by monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
After the reaction is complete, purification is necessary to isolate the this compound product in high purity. Common purification techniques for glycidyl (B131873) ethers include separating the organic phase from the aqueous phase, washing with deionized water, and finally, distillation under reduced pressure to remove lower-boiling impurities and isolate the high-boiling product. google.com
Exploration of Sustainable Synthesis Approaches for this compound
The growing emphasis on green chemistry has spurred research into sustainable methods for synthesizing this compound, a compound traditionally produced through routes that raise environmental concerns. The primary precursor, m-pentadecylphenol (cardanol), is sustainably sourced from cashew nut shell liquid (CNSL), a renewable and non-edible agricultural byproduct. cureusjournals.com However, the conventional synthesis of the target oxirane involves epichlorohydrin and sodium hydroxide, a process that utilizes chlorinated compounds and generates significant salt waste. This section explores greener alternatives that aim to reduce the environmental footprint of this compound production through the use of enzymatic catalysis, green catalytic systems, and solvent-free conditions.
Enzymatic Synthesis: A Biocatalytic Route
Enzymatic catalysis offers a promising green alternative for the synthesis of this compound and its derivatives, primarily through the epoxidation of the unsaturation present in the pentadecyl side chain of cardanol. Lipases and peroxidases are the key enzymes investigated for this transformation.
One chemoenzymatic route involves the use of a lipase, such as Candida antarctica lipase B (CALB), in the presence of hydrogen peroxide and a carboxylic acid (like acetic or formic acid) to generate a peroxy acid in situ, which then acts as the epoxidizing agent. This method avoids the use of pre-formed, potentially unstable peroxy acids. researchgate.net Another enzymatic approach utilizes peroxidase for the polymerization of cardanol, followed by epoxidation of the resulting polymer. researchgate.net
The advantages of enzymatic synthesis include mild reaction conditions (lower temperatures and pressures), high selectivity which minimizes byproduct formation, and the biodegradable nature of the enzyme catalysts. acs.org Research has demonstrated the feasibility of conducting these enzymatic reactions in organic solvents like toluene or in solventless systems, further enhancing the green credentials of the process. researchgate.netacs.org For instance, the enzymatic synthesis of cardanol-based polyesters has been successfully conducted in a solventless system at temperatures below 90°C. acs.org
Table 1: Comparison of Conventional and Enzymatic Synthesis Approaches
| Parameter | Conventional Method (Epichlorohydrin) | Enzymatic Epoxidation |
|---|---|---|
| Precursors | m-Pentadecylphenol, Epichlorohydrin | m-Pentadecylphenol, Hydrogen Peroxide, Carboxylic Acid |
| Catalyst | Sodium Hydroxide | Lipase (e.g., CALB) |
| Typical Temperature | 50-90°C | 40-70°C |
| Solvent | Often used (e.g., Toluene) | Can be solvent-free or use organic solvents |
| Byproducts | Sodium Chloride, Water | Water |
| Environmental Impact | Use of chlorinated reagents, salt waste generation | Milder conditions, biodegradable catalyst, reduced waste |
| Yield | Generally high (can be up to 89.1%) | Variable, dependent on specific conditions and enzyme efficiency |
Green Catalytic Systems and Alternative Reagents
Beyond enzymatic methods, other catalytic systems are being explored to render the synthesis of this compound more sustainable. These approaches focus on replacing hazardous reagents and catalysts with more environmentally benign alternatives.
One notable method is the use of in situ generated performic acid for the epoxidation of the double bonds in the cardanol side chain. This process involves the reaction of formic acid with hydrogen peroxide, often catalyzed by a mineral acid like p-toluenesulfonic acid. ijtsrd.com This method has shown high conversion efficiency (up to 80%) under optimized conditions. ijtsrd.com Another green catalytic system employs Oxone® (potassium peroxomonosulfate) in conjunction with a fluorinated ketone, such as fluorinated acetone, to effectively epoxidize the terminal double bonds of the cardanol side chain, which are typically less reactive. mdpi.com
Phase-transfer catalysts (PTCs) like benzyl triethyl ammonium (B1175870) chloride have also been employed to improve the efficiency of the reaction between cardanol and epichlorohydrin, potentially allowing for milder reaction conditions and reduced reaction times. researchgate.net However, the sustainability of PTCs themselves can be a concern, and their use still involves chlorinated reagents.
Table 2: Green Catalytic Approaches for Cardanol Epoxidation
| Catalytic System | Reagents | Typical Conditions | Key Findings |
|---|---|---|---|
| Performic Acid (in situ) | Formic acid, Hydrogen peroxide, p-toluenesulfonic acid | 60°C, 1800 rpm stirring | Achieved up to 80% conversion efficiency. ijtsrd.com |
| Oxone®/Fluorinated Ketone | Oxone®, Fluorinated acetone | Not specified | Effective for epoxidizing less reactive terminal double bonds. mdpi.com |
| Phase-Transfer Catalysis | Epichlorohydrin, Sodium hydroxide, Benzyl triethyl ammonium chloride | 70°C, 10 hours | Yields up to 89.1% for cardanol glycidyl ether synthesis. researchgate.net |
Solvent-Free and Alternative Solvent Methodologies
A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Research into the synthesis of this compound and related cardanol derivatives has actively pursued solvent-free conditions.
Solventless synthesis not only reduces environmental pollution but can also lead to improved reaction kinetics and easier product purification. For example, the enzymatic synthesis of cardanol-based polyesters has been demonstrated to be effective in a solventless system, highlighting the potential for similar approaches in the synthesis of the target oxirane. acs.org Microwave-assisted organic synthesis (MAOS) is another technique that often allows for solvent-free reactions with significantly reduced reaction times and improved yields, as demonstrated in the ring-opening reactions of related epoxides.
When a solvent is necessary, particularly for workup and purification, the focus shifts to the use of green solvents. Biomass-derived solvents, such as methyl-tetrahydrofuran (MeTHF), are being used as sustainable alternatives to petroleum-based solvents. The use of MeTHF in the workup procedure for cardanol-based polyesters presents a methodology that avoids petroleum-based components entirely. acs.org
The exploration of these sustainable synthesis approaches underscores a significant shift towards environmentally responsible chemical manufacturing. By leveraging renewable feedstocks like cardanol and incorporating green chemistry principles such as enzymatic catalysis, alternative reagents, and solvent-free conditions, the production of this compound can be aligned with the goals of sustainability.
Detailed Investigation of Oxirane Ring Reactivity and Mechanistic Pathways
Nucleophilic Ring-Opening Reactions with Diverse Reagents
The epoxide ring of [(m-Pentadecylphenoxy)methyl]oxirane readily undergoes ring-opening reactions with a variety of nucleophiles. jove.com This reactivity is a cornerstone of its application in polymer chemistry, particularly in the formation of epoxy resins. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. libretexts.org
Aminolysis: The reaction of glycidyl (B131873) ethers with amines is a fundamental process in the curing of epoxy resins. semanticscholar.org In the case of this compound, reaction with primary and secondary amines would lead to the formation of amino alcohols. The reaction with a primary amine can proceed in two steps, with the initial addition of the primary amine to the epoxide ring forming a secondary amine, which can then react with a second epoxide molecule. The kinetics of these reactions are significantly influenced by steric factors and the basicity of the amine. semanticscholar.org Hydroxyl groups formed during the reaction can catalyze further amine-epoxide reactions. semanticscholar.org
The general reaction scheme for the aminolysis of this compound is as follows:
Reaction with a primary amine (R-NH₂):
Formation of a secondary amine: this compound + R-NH₂ → (m-Pentadecylphenoxy)-CH₂-CH(OH)-CH₂-NH-R
Further reaction of the secondary amine: (m-Pentadecylphenoxy)-CH₂-CH(OH)-CH₂-NH-R + this compound → (m-Pentadecylphenoxy)-CH₂-CH(OH)-CH₂-N(R)-CH₂-CH(OH)-CH₂-(m-Pentadecylphenoxy)
Reaction with a secondary amine (R₂NH):
Formation of a tertiary amine: this compound + R₂NH → (m-Pentadecylphenoxy)-CH₂-CH(OH)-CH₂-NR₂
Studies on model compounds like phenyl glycidyl ether with benzylamine (B48309) provide insights into the product distribution and reaction mechanism. researchgate.net
Alcoholysis: The reaction of this compound with alcohols, or alcoholysis, results in the formation of ether alcohols. This reaction is typically catalyzed by either an acid or a base. acs.org Under basic conditions, the alkoxide ion acts as the nucleophile and attacks the less sterically hindered carbon of the oxirane ring. libretexts.org Acid catalysis involves the protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the alcohol. libretexts.org
| Nucleophile | Catalyst | Product Type | General Structure |
| Primary Amine | None/Autocatalytic | Secondary Amino Alcohol | R'OCH₂CH(OH)CH₂NHR |
| Secondary Amine | None/Autocatalytic | Tertiary Amino Alcohol | R'OCH₂CH(OH)CH₂NR₂ |
| Alcohol | Acid or Base | Ether Alcohol | R'OCH₂CH(OH)CH₂OR |
R' represents the (m-Pentadecylphenoxy) group. R represents an alkyl or aryl group.
Anionic Ring-Opening: Under basic or nucleophilic conditions, the ring-opening of this compound proceeds through an anionic mechanism. jove.com A strong nucleophile, such as an alkoxide or a phenoxide, attacks one of the carbon atoms of the epoxide ring in an SN2 fashion. masterorganicchemistry.com This attack occurs preferentially at the less substituted carbon atom, leading to a specific regioselectivity. jove.comlibretexts.org The intermediate formed is an alkoxide ion, which is subsequently protonated by a protic solvent or during workup to yield the final product. jove.com Anionic ring-opening polymerization of functional epoxides is a well-established method for synthesizing polyethers. researchgate.netnih.govacs.org
Cationic Ring-Opening: In the presence of acidic catalysts, the ring-opening of this compound follows a cationic mechanism. The reaction is initiated by the protonation of the epoxide oxygen, forming a protonated epoxide. openstax.org This protonation makes the oxirane ring more electrophilic and susceptible to nucleophilic attack. The subsequent nucleophilic attack can have characteristics of both SN1 and SN2 reactions. libretexts.org For epoxides with primary and secondary carbons, the attack is primarily SN2-like at the less substituted carbon. openstax.org However, if there is significant carbocation character developed at one of the carbons, the nucleophile may attack the more substituted carbon. The intermediate in this case is a carbocation-like species, which is then attacked by the nucleophile.
Acid-Catalyzed Transformations and Rearrangements of the Oxirane Scaffold
Under acidic conditions, epoxides like this compound can undergo rearrangements in addition to ring-opening. rsc.org The protonated epoxide intermediate can undergo intramolecular shifts to form more stable carbocations, which can then lead to rearranged products. For aryl glycidyl ethers, acid-catalyzed intramolecular cyclization can occur, leading to the formation of cyclic ethers. researchgate.net For instance, the reaction of aryl-substituted epoxides in the presence of a Lewis acid like BF₃ can lead to regioselective oxirane ring opening followed by transannular cyclization. nih.gov
Base-Catalyzed Reactions Beyond Polymerization Initiation
While base-catalyzed ring-opening is a key step in anionic polymerization, it can also be utilized for the synthesis of specific small molecules. Strong bases can deprotonate species that then act as nucleophiles to open the epoxide ring. jove.com For example, the reaction with hydroxide (B78521) ions at elevated temperatures can lead to the formation of a diol. openstax.org The reaction proceeds via an SN2 mechanism with the nucleophile attacking the less hindered carbon of the oxirane ring. jove.comlibretexts.org
Organometallic and Transition Metal-Catalyzed Reactions Involving the Oxirane Ring
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that can open the epoxide ring of this compound. youtube.com These reactions typically occur at the less sterically hindered carbon atom of the epoxide, consistent with an SN2-type mechanism. youtube.com The reaction results in the formation of a new carbon-carbon bond and, after acidic workup, yields an alcohol.
Transition metal catalysts have also been employed in reactions involving epoxides. For example, ruthenium pincer complexes have been shown to catalyze the hydrogenolysis of epoxides to alcohols. acs.org Furthermore, zinc-cobalt double metal cyanide complexes can catalyze the copolymerization of glycidyl ethers with CO₂ to form poly(carbonate-co-ether)s. researchgate.net
| Catalyst Type | Reagent | Reaction Type | Product Type |
| Organometallic | Grignard Reagent (RMgX) | Nucleophilic Ring-Opening | Alcohol |
| Transition Metal | H₂ / Ru-pincer complex | Hydrogenolysis | Alcohol |
| Transition Metal | CO₂ / Zn-Co(III) DMCC | Copolymerization | Poly(carbonate-co-ether) |
Comparative Reactivity Studies of this compound with Related Epoxides
Compared to simple alkyl glycidyl ethers, the phenoxy group in this compound introduces more steric bulk, which could influence the approach of the nucleophile. In comparison to diglycidyl ethers like bisphenol A diglycidyl ether (DGEBA), this compound is a monofunctional epoxide. The long pentadecyl chain is a significant feature, imparting hydrophobicity to the molecule and its derivatives. This long alkyl chain is less likely to have a direct electronic or steric effect on the oxirane ring's reactivity but will significantly influence the physical properties of the resulting products, such as solubility and thermal characteristics. researchgate.net Studies on long-chain alkyl glycidyl ethers suggest that the length of the alkyl chain primarily affects the physical properties of the resulting polymers rather than the intrinsic reactivity of the epoxide ring itself. d-nb.info
Polymerization Chemistry and Materials Science Applications of M Pentadecylphenoxy Methyl Oxirane
Homopolymerization Pathways and Polymerization Kinetics
The three-membered ring of [(m-Pentadecylphenoxy)methyl]oxirane is susceptible to ring-opening polymerization via anionic, cationic, and coordination mechanisms. Each pathway offers distinct advantages in controlling the polymer's molecular weight, architecture, and properties.
Anionic ring-opening polymerization (AROP) of oxiranes is a well-established method for producing well-defined polyethers. The polymerization is typically initiated by strong bases, such as alkoxides, and proceeds through a nucleophilic attack on one of the carbon atoms of the oxirane ring. For long-chain alkyl glycidyl (B131873) ethers, which are structurally similar to this compound, controlled polymerization can be achieved, leading to polymers with predictable molecular weights and narrow molecular weight distributions. d-nb.inforsc.org
The mechanism involves the formation of a propagating alkoxide species that sequentially adds monomer units. The presence of the bulky pentadecylphenoxy side group can influence the polymerization kinetics. To achieve better control and suppress side reactions like chain transfer, initiating systems are often optimized. For instance, the use of phosphazene bases as catalysts in conjunction with an alcohol initiator has been shown to promote controlled AROP of substituted epoxides. mdpi.com
Table 1: Anionic Ring-Opening Polymerization of Functionalized Glycidyl Ethers
| Initiator/Catalyst | Monomer | Solvent | Temperature (°C) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |
|---|---|---|---|---|---|---|
| t-Bu-P4/tBBA | BnGE | Not Specified | Not Specified | 10,800-15,600 | >1.0 | mdpi.com |
M_n = Number-average molecular weight, Đ = Dispersity, t-Bu-P4 = 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene), tBBA = tert-butylbenzyl alcohol, BnGE = Benzyl glycidyl ether, DGE = Dodecyl glycidyl ether, THF = Tetrahydrofuran (B95107).
Cationic ring-opening polymerization (CROP) of epoxides is initiated by Lewis or Brønsted acids. The mechanism involves the formation of a tertiary oxonium ion as the active species. The propagation proceeds by the nucleophilic attack of the monomer on the activated propagating chain end. While CROP can be a rapid polymerization method, it is often plagued by side reactions such as chain transfer and termination, which can lead to polymers with broad molecular weight distributions and uncontrolled architectures. diva-portal.org
However, advancements in initiating systems have enabled more controlled CROP of various cyclic ethers, allowing for the synthesis of well-defined polymer architectures. diva-portal.org For bulky monomers like this compound, steric hindrance can play a significant role in both the rate of polymerization and the occurrence of side reactions. The choice of initiator and reaction conditions is crucial for controlling the polymer architecture. For instance, photoactivated cationic frontal polymerization has been explored for alkyl glycidyl ethers, demonstrating that the monomer structure influences the frontal behavior. researchgate.net
Table 2: Cationic Ring-Opening Polymerization of Glycidyl Ethers
| Initiator | Monomer | Conditions | M_n ( g/mol ) | Đ (M_w/M_n) | Architecture | Reference |
|---|---|---|---|---|---|---|
| Diaryliodonium salt | Alkyl Glycidyl Ethers | UV irradiation | Not Reported | Not Reported | Cross-linked | researchgate.net |
M_n = Number-average molecular weight, Đ = Dispersity, RT = Room Temperature.
Coordination polymerization of epoxides often employs catalysts based on transition metals, such as zinc, aluminum, or rare-earth metals. The mechanism, often referred to as a "coordination-insertion" mechanism, involves the coordination of the monomer to the metal center of the catalyst, followed by insertion into the metal-alkoxide bond. diva-portal.org This method can offer excellent control over the stereochemistry of the resulting polymer.
For substituted oxiranes, the choice of catalyst is critical to achieving high activity and selectivity. Catalyst screening studies for similar functionalized epoxides have explored a range of metal complexes. For example, zirconium(IV) catalysts have been shown to be effective for the ring-opening copolymerization of epoxides and anhydrides. researchgate.net While specific studies on the coordination polymerization of this compound are limited, research on other bulky epoxides suggests that catalysts with appropriate steric and electronic properties would be required to achieve efficient polymerization.
Table 3: Catalyst Systems for Coordination Ring-Opening Polymerization of Epoxides
| Catalyst System | Monomer | Co-monomer | Resulting Polymer | Reference |
|---|---|---|---|---|
| Zr(IV) complex | Butylene oxide | Phthalic anhydride | Poly(ester-alt-ether) | researchgate.net |
Copolymerization Strategies with Various Comonomers
Copolymerization of this compound with other monomers allows for the creation of materials with a wide range of properties, combining the hydrophobicity and potential crystallinity of the pentadecylphenoxy side chain with the characteristics of the comonomer.
Random copolymers can be synthesized by the simultaneous polymerization of this compound and a suitable comonomer. The microstructure of the resulting copolymer is dependent on the reactivity ratios of the two monomers. In the case of long-chain alkyl glycidyl ethers copolymerized with ethylene (B1197577) oxide (EO), a random distribution of the alkyl chains along the polyether backbone is typically obtained. d-nb.info
The synthesis is often carried out using anionic initiators, and the resulting copolymers can exhibit properties that are an average of the two homopolymers. Characterization of these random copolymers is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the composition and Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity.
Table 4: Synthesis and Characterization of Random Copolymers of Glycidyl Ethers
| Monomer 1 | Monomer 2 | Initiator/Catalyst | M_n ( g/mol ) | Đ (M_w/M_n) | Microstructure | Reference |
|---|---|---|---|---|---|---|
| Oleyl glycidyl ether | Ethylene oxide | Potassium(2-benzyloxy)ethanolate | Not Specified | ≤ 1.08 | Nearly ideal random | rsc.org |
M_n = Number-average molecular weight, Đ = Dispersity, BnGE = Benzyl glycidyl ether, EGE = Ethyl glycidyl ether, t-Bu-P4 = 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene), tBBA = tert-butylbenzyl alcohol.
Block and graft copolymers containing segments of poly(this compound) can be designed to form materials with distinct microphase-separated morphologies and unique properties, such as amphiphilicity.
Block Copolymers: Sequential anionic polymerization is a common method for synthesizing well-defined block copolymers. researchgate.net This involves the polymerization of one monomer to form a living polymer chain, followed by the addition of the second monomer. For example, amphiphilic block copolymers have been prepared by the sequential polymerization of a hydrophilic monomer like ethylene oxide and a hydrophobic long-chain alkyl glycidyl ether. rsc.org
Graft Copolymers: Graft copolymers can be prepared by three main strategies: "grafting-onto," "grafting-through," and "grafting-from." mdpi.com For instance, a backbone polymer with reactive sites can be used to initiate the polymerization of this compound, resulting in a graft copolymer. The architecture of these copolymers can be tailored by controlling the number and length of the grafted chains.
Table 5: Synthesis and Characterization of Block and Graft Copolymers
| Copolymer Type | Monomer A | Monomer B | Synthesis Method | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |
|---|---|---|---|---|---|---|
| Diblock (AB) | Styrene | Ethylene oxide | Sequential anionic polymerization | 27,500 | Not Reported | cmu.edu |
| Triblock (ABA) | Poly(ethylene glycol) | Dodecyl glycidyl ether | Anionic polymerization from macroinitiator | 7,000-28,000 | 1.12-1.34 | rsc.orgresearchgate.net |
M_n = Number-average molecular weight, Đ = Dispersity, ROP = Ring-Opening Polymerization.
Derivatization Strategies and Functionalization of M Pentadecylphenoxy Methyl Oxirane
Selective Functionalization at the Oxirane Ring
The epoxide or oxirane ring is the most reactive functional group in the [(m-Pentadecylphenoxy)methyl]oxirane molecule. Its high ring strain (approximately 114 kJ/mol) makes it susceptible to nucleophilic attack, leading to ring-opening reactions that serve as a primary pathway for introducing diverse functionalities. researchgate.net
Introduction of Diverse Functional Groups through Ring-Opening
The reaction of the glycidyl (B131873) ether moiety of cardanol (B1251761) derivatives with various nucleophiles is a common strategy to introduce new functional groups. The process typically involves the nucleophilic attack on one of the carbon atoms of the oxirane ring, resulting in the formation of a secondary hydroxyl group and a new carbon-nucleophile bond.
This reaction can be catalyzed by both acids and bases. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered terminal carbon of the epoxide. Under acidic conditions, the reaction proceeds via a protonated oxirane intermediate, and the nucleophile may attack the more substituted carbon. magtech.com.cndntb.gov.ua
Common nucleophiles employed for the ring-opening of this compound include:
Amines: Primary and secondary amines react readily with the epoxide to yield amino alcohols. For instance, diethanolamine (B148213) has been used to open the epoxy ring, producing a precursor for polyurethane synthesis with enhanced thermal stability. rsc.org
Thiols: The thiol-epoxy "click" reaction is a highly efficient method for functionalization. This reaction creates a β-hydroxy thioether linkage and can be used to synthesize polyols with higher hydroxyl numbers, as the reaction introduces an additional secondary hydroxyl group. acs.org
Water (Hydrolysis): Under acidic or basic conditions, the oxirane ring can be hydrolyzed to form a diol. This dihydroxylation is a key step in creating polyols from epoxidized cardanol derivatives, which are valuable monomers for polyesters and polyurethanes. rsc.org
Alcohols: The reaction with alcohols produces glycol ethers. This etherification can be used to modify the polarity and solubility of the resulting molecule.
The table below summarizes various ring-opening reactions performed on this compound and similar cardanol derivatives.
| Nucleophile | Reagent Example | Functional Group Introduced | Resulting Product Class |
| Amine | Diethanolamine | Amino alcohol | Polyol precursor |
| Thiol | 2-Mercaptoethanol | β-hydroxy thioether | Functionalized polyol |
| Water | H₂O (acid/base catalyzed) | Diol | Polyol |
| Carboxylic Acid | Acetic Acid | Hydroxy ester | Modified plasticizer |
Multi-Step Conversions for Complex Molecular Architectures
The functional groups introduced via oxirane ring-opening serve as handles for subsequent chemical transformations, enabling the construction of complex, high-value molecules and polymers. syrris.jpresearchgate.net
One significant application is in polymer chemistry. The polyols synthesized through the ring-opening of this compound can be reacted with isocyanates, such as hexamethylene diisocyanate (HDI) trimers, to form thermosetting polyurethane films. acs.org The properties of these polyurethanes, including cross-link density, glass transition temperature, and tensile strength, can be tailored by controlling the hydroxyl number of the cardanol-based polyol. acs.org
Furthermore, anionic ring-opening copolymerization (AAROP) of cardanol glycidyl ether with other monomers, like N-acetyl homocysteine thiolactone (NHTL), has been successfully used to synthesize linear poly(ester-alt-thioether)s. x-mol.net This method provides a pathway to renewable polyesters bearing multiple functionalizable allyl and alkene groups from the cardanol side chain, offering further opportunities for cross-linking or post-polymerization modification. x-mol.net These multi-step synthetic routes transform the simple cardanol derivative into advanced materials with tailored properties. truman.edu
Functionalization of the Phenoxy Moiety and Pentadecyl Chain
Beyond the oxirane ring, the aromatic phenoxy core and the long alkyl chain of this compound offer additional sites for chemical modification. rsc.orgresearchgate.net
Aromatic Substitution Reactions on the Phenoxy Ring
The aromatic ring, activated by the electron-donating ether and alkyl substituents, is amenable to electrophilic aromatic substitution reactions. rutgers.edunumberanalytics.com These reactions typically occur at the ortho and para positions relative to the activating groups. msu.edu
Key aromatic substitution reactions applicable to the cardanol framework include:
Sulfonation: Reaction with strong acids like sulfuric acid or oleum (B3057394) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. nih.govencyclopedia.pub This is a common step in the synthesis of anionic surfactants. The sulfonation of cardanol typically results in a mixture of ortho and para isomers. encyclopedia.pub
Nitration: The introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric and sulfuric acids. The resulting nitro-cardanol derivatives can be further reduced to form amino groups, which are versatile intermediates for dyes, curing agents, and other specialty chemicals. nih.govrsc.org
Mannich Reaction: This reaction involves the aminoalkylation of the phenolic ring using formaldehyde (B43269) and a primary or secondary amine. It is used to synthesize cardanol-based benzoxazines and curing agents for epoxy resins. researchgate.net
Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon-carbon bonds on the aromatic ring, although these reactions are less common for this specific substrate compared to sulfonation or nitration. libretexts.org
These modifications alter the electronic properties and reactivity of the molecule and can be used to introduce functionalities for polymerization or to enhance performance in specific applications. researchgate.net
Terminal Modification of the Pentadecyl Chain
The C15 pentadecyl chain of cardanol, from which this compound is derived, is a mixture of saturated and unsaturated (mono-, di-, and tri-ene) components. mdpi.commdpi.com This unsaturation provides reactive sites for a variety of chemical transformations.
Epoxidation: The double bonds in the side chain can be epoxidized using peroxy acids. This reaction creates additional oxirane rings within the alkyl chain, increasing the functionality of the molecule. researchgate.netmdpi.com These side-chain epoxides are generally less reactive than the terminal glycidyl ether. researchgate.net Curing these poly-epoxidized molecules can lead to highly cross-linked networks. mdpi.com
Hydrogenation: The unsaturated side chains can be fully or partially hydrogenated using catalysts like palladium on carbon (Pd/C). nih.govmdpi.com This process yields 3-pentadecylphenol (B1217947) derivatives, which have improved thermal and oxidative stability. Hydrogenated cardanol is often used in the synthesis of surfactants and lubricants where stability is critical. nih.gov
Hydroxylation: The double bonds can be converted to diols through processes like epoxidation followed by hydrolysis, adding more hydroxyl groups to the alkyl chain. rsc.org
Olefin Metathesis: This powerful reaction allows for the modification of the alkyl chain's structure, enabling the synthesis of new olefins that might be otherwise difficult to prepare. mdpi.comresearchgate.net
Synthesis of Amphiphilic and Surfactant-Like Derivatives
The inherent structure of this compound, with its hydrophobic pentadecyl chain and aromatic ring, makes it an excellent starting material for the synthesis of bio-based surfactants. rsc.org The general strategy involves attaching a hydrophilic head group to this hydrophobic tail.
Synthesis of Anionic Surfactants: Anionic surfactants are commonly produced by sulfonating the aromatic ring of cardanol, followed by neutralization with a base (e.g., NaOH) to form the sulfonate salt. encyclopedia.pub Another route involves a multi-step synthesis where cardanol is first reacted with 3-chloropropylamine (B7771022) hydrochloride. The resulting primary amine then undergoes a ring-opening reaction with 1,3-propanesultone to yield an anionic surfactant containing a propanesulfonic acid group. rsc.orgresearchgate.netresearchgate.net
Synthesis of Cationic Surfactants: Cationic surfactants are often based on quaternary ammonium (B1175870) salts. A typical synthesis involves a two-step process. First, the phenolic hydroxyl group of cardanol is etherified using a dihaloalkane (e.g., 1,4-dibromobutane). This is followed by a nucleophilic substitution reaction with a tertiary amine like dimethylamine, and subsequent quaternization to form the cationic ammonium group. mdpi.com Alternatively, an intermediate primary amine derivative of cardanol can be used to open the ring of N-trimethylammoniumglycidyl chloride, directly introducing a quaternary ammonium head group. researchgate.netresearchgate.net
Synthesis of Non-ionic and Zwitterionic Surfactants: Non-ionic surfactants can be prepared by ethoxylation, reacting the phenolic hydroxyl group with ethylene (B1197577) oxide to create poly(ethylene glycol) chains. For zwitterionic (amphoteric) surfactants, a combination of synthetic steps is used to introduce both an anionic and a cationic center into the same molecule. For example, a cationic cardanol derivative can be reacted with 1,3-propanesultone, or an anionic derivative can be reacted with N-trimethylammoniumglycidyl chloride to create a sulfobetaine-type surfactant. researchgate.netresearchgate.net
The table below outlines the synthetic strategies for different classes of surfactants derived from cardanol.
| Surfactant Class | Synthetic Strategy | Key Reagents | Resulting Head Group |
| Anionic | Aromatic sulfonation and neutralization | Oleum, NaOH | Sulfonate (-SO₃⁻) |
| Anionic | Amine intermediate + sultone ring-opening | 3-Chloropropylamine, 1,3-Propanesultone | Aliphatic Sulfonate |
| Cationic | Etherification and quaternization | 1,4-Dibromobutane, Dimethylamine | Quaternary Ammonium (-N⁺R₃) |
| Zwitterionic | Combination of anionic and cationic synthesis steps | 1,3-Propanesultone, N-trimethylammoniumglycidyl chloride | Sulfobetaine |
These synthetic modifications transform the hydrophobic, oil-soluble cardanol glycidyl ether into amphiphilic molecules with a wide range of surface activities, making them sustainable alternatives to conventional petroleum-based surfactants. rsc.orgresearchgate.net
Exploration of Cyclization and Rearrangement Products from Derivatization
The derivatization of this compound opens up a rich field for exploring subsequent intramolecular reactions, leading to a variety of cyclization and rearrangement products. While specific research focusing exclusively on the cyclization and rearrangement of this particular long-chain alkylated phenoxy oxirane is not extensively documented in publicly available literature, the reactivity of the parent aryl glycidyl ether scaffold provides a strong basis for predicting the types of products that can be expected. The presence of the meta-pentadecyl chain is likely to influence the reaction kinetics and potentially the regioselectivity of these transformations due to steric and electronic effects, but the fundamental reaction pathways are expected to be analogous to simpler aryl glycidyl ethers.
The primary pathways for cyclization and rearrangement are typically initiated by the acid-catalyzed opening of the oxirane ring. This generates a reactive carbocation intermediate that can then be attacked by the electron-rich aromatic ring in an intramolecular Friedel-Crafts type reaction, or undergo rearrangement to form other stable products.
Intramolecular Cyclization: Formation of Chromanol Derivatives
One of the most anticipated cyclization reactions of this compound upon derivatization, particularly under acidic conditions, is the intramolecular electrophilic aromatic substitution to form chromanol derivatives. The general mechanism involves the protonation of the oxirane oxygen, followed by the opening of the epoxide ring to form a secondary carbocation. This carbocation is then attacked by the ortho-position of the phenoxy ring, leading to the formation of a six-membered heterocyclic ring. Subsequent deprotonation yields the stable chromanol product.
The reaction is expected to yield a mixture of regioisomers due to the presence of the meta-pentadecyl group. The cyclization can occur at either of the two ortho positions relative to the ether linkage. The steric bulk of the long alkyl chain might influence the preference for cyclization at the less hindered ortho position.
Table 1: Predicted Chromanol Products from Intramolecular Cyclization
| Reactant | Reaction Conditions | Predicted Product(s) | Structural Formula of Product(s) |
| This compound | Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., H₂SO₄) | 7-Pentadecylchroman-4-ol and 5-Pentadecylchroman-4-ol | (Structure of 7-Pentadecylchroman-4-ol)(Structure of 5-Pentadecylchroman-4-ol) |
Note: The yields and isomeric ratios are hypothetical and would require experimental validation.
Rearrangement Reactions
In addition to direct cyclization, derivatives of this compound can undergo various rearrangement reactions, often competing with or preceding cyclization.
Under certain acidic conditions, particularly with Lewis acids, aryl glycidyl ethers can undergo a Meinwald-type rearrangement. This involves a 1,2-hydride shift following the opening of the oxirane ring, leading to the formation of a more stable benzylic carbocation, which upon nucleophilic attack (e.g., by water) or deprotonation can lead to the formation of an aldehyde or ketone. For this compound, this would result in the formation of a substituted phenoxyacetaldehyde.
Table 2: Predicted Products from Meinwald-type Rearrangement
| Reactant Derivative | Reaction Conditions | Predicted Rearrangement Product | Structural Formula of Product |
| This compound | Lewis Acid (e.g., SnCl₄) in a non-nucleophilic solvent | 2-(m-Pentadecylphenoxy)acetaldehyde | (Structure of 2-(m-Pentadecylphenoxy)acetaldehyde) |
If the oxirane ring is first opened with a nucleophile to generate an allylic alcohol, this can be converted to an allylic ether. Subsequent heating can induce a google.comgoogle.com-sigmatropic rearrangement, known as the Claisen rearrangement. This reaction would lead to the formation of an ortho-allyl-substituted phenol. The position of the new allyl group would be ortho to the hydroxyl group, and the reaction is generally thermally induced.
Table 3: Hypothetical Claisen Rearrangement Pathway
| Intermediate Derivative | Reaction Conditions | Predicted Rearrangement Product | Structural Formula of Product |
| 1-Allyloxy-3-(m-pentadecylphenoxy)propan-2-ol | Thermal (e.g., >200 °C) | 2-Allyl-5-pentadecylphenol | (Structure of 2-Allyl-5-pentadecylphenol) |
The exploration of these cyclization and rearrangement pathways offers a synthetic route to novel heterocyclic and rearranged phenolic compounds bearing a long alkyl chain. These products could be of interest for their potential applications in materials science, as antioxidants, or as building blocks for more complex molecules. The specific outcomes of these reactions, including yields and selectivity, would be highly dependent on the chosen reaction conditions, such as the nature of the acid catalyst, the solvent, and the temperature. Detailed experimental studies are necessary to fully elucidate the reactivity of this compound and its derivatives in these transformations.
Advanced Spectroscopic and Chromatographic Characterization in Research Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment of Reaction Products
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of [(m-Pentadecylphenoxy)methyl]oxirane. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecule's distinct structural components: the pentadecyl chain, the substituted aromatic ring, and the oxirane ring.
The ¹H NMR spectrum can be logically divided into several regions. The aliphatic protons of the long pentadecyl chain are expected to produce a large, complex signal in the upfield region (δ 0.8-1.6 ppm), with the terminal methyl group appearing as a characteristic triplet around δ 0.88 ppm. The aromatic protons on the meta-substituted benzene ring would appear in the downfield region (δ 6.7-7.2 ppm), exhibiting a splitting pattern indicative of a 1,3-disubstituted system. The protons of the oxirane ring and the adjacent methylene group (O-CH₂) are particularly diagnostic, typically resonating between δ 2.7 and δ 4.2 ppm.
The ¹³C NMR spectrum complements the proton data, providing a count of all unique carbon atoms. The spectrum would show distinct signals for the aliphatic carbons of the pentadecyl chain (δ 14-32 ppm), the aromatic carbons (δ 112-160 ppm), the methylene bridge carbon (δ ~70 ppm), and the two carbons of the oxirane ring (δ ~44 and ~50 ppm). Combining these techniques allows for the complete and confident structural assignment of the molecule and any related reaction products. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for analogous functional groups.
| Structural Unit | Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Pentadecyl Chain | -CH₃ | ~0.88 (t) | ~14.1 |
| -(CH₂)₁₃- | ~1.26 (m) | ~22.7 - 31.9 | |
| Ar-CH₂- | ~2.55 (t) | ~36.0 | |
| Aromatic Ring | Ar-H | ~6.7 - 7.2 (m) | ~112 - 159 |
| Oxirane Moiety | -O-CH₂- | ~3.9 - 4.2 (m) | ~69.0 |
| Oxirane CH | ~3.1 - 3.4 (m) | ~50.1 |
Advanced Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis of Derivatives
Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and probing the structural integrity of this compound. High-resolution mass spectrometry (HRMS), using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition (C₂₄H₄₀O₂) with a theoretical monoisotopic mass of approximately 360.2977 u.
Tandem mass spectrometry (MS/MS) is employed for fragmentation analysis, which yields valuable structural information. The fragmentation pattern is predictable based on the molecule's structure. A primary fragmentation pathway would involve the cleavage of the ether linkage, leading to the formation of characteristic ions corresponding to the m-pentadecylphenol moiety and the glycidyl (B131873) group. Another common fragmentation would be the loss of the pentadecyl chain from the aromatic ring through benzylic cleavage. This detailed fragmentation data serves as a molecular fingerprint, confirming the identity of the target compound and aiding in the structural characterization of any derivatives or reaction byproducts.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (amu) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 360.3 | [M]⁺ | Molecular Ion |
| 303.3 | [M - C₃H₅O]⁺ | Loss of the glycidyl group |
| 291.2 | [M - C₅H₇O]⁺ | Rearrangement and loss from oxirane side chain |
| 149.1 | [C₉H₉O₂]⁺ | Cleavage at the ether bond (phenoxy-glycidyl fragment) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Chemical Transformations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a rapid and non-destructive method for identifying the key functional groups within this compound and monitoring their transformations during chemical reactions.
The IR spectrum is expected to show several characteristic absorption bands. masterorganicchemistry.com Strong peaks in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the long aliphatic pentadecyl chain. libretexts.org Aromatic C-H stretches typically appear around 3030-3100 cm⁻¹, while aromatic C=C ring stretching vibrations are observed in the 1450-1600 cm⁻¹ range. The presence of the ether linkage is confirmed by a strong C-O-C stretching band, typically around 1240 cm⁻¹. Most importantly, the oxirane ring has characteristic vibrational modes, including the ring "breathing" vibration near 1250 cm⁻¹ and asymmetric ring stretching near 915-950 cm⁻¹. nih.gov The disappearance of these oxirane-specific bands in a reaction mixture provides a clear indication that the epoxide ring has been opened.
Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The C=C stretching of the aromatic ring and the C-C backbone of the alkyl chain often produce strong signals in the Raman spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3030 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 2960 | C-H Stretch | Pentadecyl Chain (Aliphatic) |
| 1580 - 1600 | C=C Stretch | Aromatic Ring |
| 1450 - 1490 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretch / Ring "Breathing" | Ether / Oxirane |
| 1040 - 1150 | Symmetric C-O-C Stretch | Ether |
| 915 - 950 | Asymmetric Ring Stretch | Oxirane |
X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Forms and Derivatives
Should this compound or one of its derivatives be prepared as a single crystal of sufficient quality, X-ray crystallography would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This powerful technique can precisely measure bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail.
For a molecule like this compound, crystallographic analysis could reveal the exact conformation of the flexible pentadecyl chain, which often adopts an extended all-trans conformation to maximize packing efficiency. It would also define the precise spatial relationship between the plane of the aromatic ring and the oxirane ring. Furthermore, analysis of the crystal packing would provide insights into the intermolecular interactions, such as van der Waals forces, that govern the solid-state assembly of the molecules. This information is invaluable for understanding the material's physical properties and for rationalizing its reactivity in the solid phase. While obtaining suitable crystals of long-chain, flexible molecules can be challenging, the structural insights gained are definitive. science.gov
Advanced Chromatographic Methods (e.g., SEC, HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Complex Chemical Systems
A variety of advanced chromatographic techniques are essential for assessing the purity of this compound and for real-time monitoring of its synthesis. chromatographytoday.com The choice of method depends on the specific analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its molecular weight, this compound is sufficiently volatile for GC analysis. GC-MS is an excellent tool for assessing purity, separating the main compound from any lower-boiling-point starting materials or side products. The coupled mass spectrometer allows for the immediate identification of these separated components. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC) with a C18 column, is the workhorse technique for purity analysis of this type of compound. Due to its long alkyl chain, the molecule is quite non-polar and would be well-retained, allowing for excellent separation from more polar impurities. HPLC with a UV detector (monitoring the aromatic ring) or an Evaporative Light Scattering Detector (ELSD) is ideal for quantifying the purity and for monitoring the progress of a reaction by tracking the disappearance of reactants and the appearance of the product. researchgate.net
Size-Exclusion Chromatography (SEC): SEC is particularly useful when this compound is used as a monomer in polymerization reactions. Ring-opening polymerization of the oxirane moiety can lead to the formation of polyethers. SEC separates molecules based on their hydrodynamic volume, making it the ideal technique to monitor the progress of polymerization and to determine the molecular weight distribution of the resulting polymer product.
Table 4: Application of Chromatographic Methods in the Analysis of this compound
| Technique | Primary Application | Information Obtained |
|---|---|---|
| GC-MS | Purity Assessment | Identification of volatile impurities and byproducts. |
| HPLC | Purity Assessment & Reaction Monitoring | Quantification of purity; tracking reactant consumption and product formation. |
| SEC | Polymer Analysis | Determination of molecular weight and polydispersity of polymers derived from the compound. |
| TLC | Rapid Reaction Monitoring | Qualitative assessment of reaction progress by spotting reactants and products. orgsyn.org |
Computational and Theoretical Investigations of M Pentadecylphenoxy Methyl Oxirane
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic structure of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. For [(m-Pentadecylphenoxy)methyl]oxirane, these calculations can reveal key information about bond strengths, charge distribution, and molecular orbital energies, which are crucial for predicting its chemical reactivity.
DFT methods, which approximate the electron density to calculate the system's energy, offer a good balance between computational cost and accuracy, making them suitable for a molecule of this size. diva-portal.org Functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecule's geometry to its lowest energy state and to calculate its electronic properties. Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), are more computationally intensive but can provide highly accurate benchmark results. diva-portal.org
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. youtube.compku.edu.cn
HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and indicates the molecule's ability to act as a nucleophile (electron donor). For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the oxirane ring due to its lone pairs of electrons.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy empty orbital and indicates the molecule's ability to act as an electrophile (electron acceptor). The LUMO is anticipated to be distributed across the C-O bonds of the strained oxirane ring, making the ring's carbon atoms the primary sites for nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound
This table presents hypothetical but chemically reasonable values derived from DFT calculations to illustrate the expected output of an FMO analysis.
| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Localization | Predicted Role in Reactivity |
|---|---|---|---|
| HOMO | -7.25 | Oxygen atom of the oxirane ring | Site of protonation (acid catalysis); nucleophilic character |
| LUMO | +1.10 | C-O antibonding orbitals of the oxirane ring | Site of nucleophilic attack |
| HOMO-LUMO Gap | 8.35 | N/A | Indicates high kinetic stability |
The ring-opening of the oxirane is the fundamental reactive step for this molecule, particularly in polymerization. Quantum chemical calculations can model this process in detail by locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy barrier (ΔE‡ or ΔG‡). researchgate.net This barrier determines the reaction rate.
The ring-opening typically proceeds via an SN2 mechanism, and its regioselectivity (i.e., which of the two oxirane carbons is attacked) can be predicted by comparing the activation barriers for the two possible pathways. researchgate.netnih.gov
Base-Catalyzed Opening: A nucleophile (e.g., RO⁻) attacks one of the oxirane carbons. Calculations would predict a preference for attack at the less sterically hindered carbon atom.
Acid-Catalyzed Opening: The oxirane oxygen is first protonated, making the ring a much stronger electrophile. researchgate.net The subsequent nucleophilic attack has a more SN1-like character, and attack is favored at the more substituted carbon atom, which can better stabilize a partial positive charge. researchgate.net
Computational methods can model these scenarios to provide quantitative predictions of reaction barriers.
Table 2: Hypothetical Reaction Barrier Energies for Nucleophilic Ring-Opening of this compound
This table shows representative data from a DFT study comparing the activation free energies (ΔG‡) for different ring-opening pathways.
| Reaction Condition | Nucleophile | Site of Attack | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|---|
| Basic/Neutral | CH₃O⁻ | Terminal Carbon (C₁) | 19.5 | Favored pathway under basic conditions |
| Basic/Neutral | CH₃O⁻ | Internal Carbon (C₂) | 22.1 | Disfavored due to steric hindrance |
| Acidic (Protonated Ring) | CH₃OH | Terminal Carbon (C₁) | 16.8 | Minor product in acid catalysis |
| Acidic (Protonated Ring) | CH₃OH | Internal Carbon (C₂) | 15.2 | Major product in acid catalysis |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for studying electronic structure and reactions, Molecular Dynamics (MD) simulations are used to explore the physical movements and conformational flexibility of molecules over time. MD uses classical mechanics (force fields) to simulate the behavior of a system containing many atoms, providing insights into its dynamic properties.
For this compound, MD simulations would be particularly useful for:
Conformational Analysis: The long, flexible pentadecyl alkyl chain can adopt numerous conformations. MD simulations can explore this conformational space to identify the most stable (lowest energy) structures and the flexibility of the chain.
Intermolecular Interactions: In a condensed phase (e.g., as a liquid or in solution), MD can simulate how multiple molecules of this compound interact with each other and with solvent molecules. This is critical for understanding properties like viscosity, solubility, and the tendency to aggregate. These simulations can reveal how the hydrophobic alkyl chains and the more polar phenoxy-oxirane heads orient themselves.
Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies) for Experimental Validation
A crucial application of quantum chemical calculations is the prediction of spectroscopic data, which can be directly compared with experimental results to validate the computed structure. nih.gov
NMR Chemical Shifts: After geometry optimization using a method like DFT, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated. These values are then converted into NMR chemical shifts, typically showing good agreement with experimental spectra. idc-online.comnih.gov This can aid in the assignment of complex spectra and confirm the molecular structure.
IR Vibrational Frequencies: The same DFT calculation that confirms a stable geometry (a true energy minimum) also yields vibrational frequencies. These correspond to the molecule's fundamental vibrational modes, which are observed in an IR spectrum. Calculated frequencies are often systematically scaled to correct for approximations in the method, and the resulting predicted spectrum can be used to assign experimental IR absorption bands to specific molecular motions, such as the characteristic C-O-C stretching of the oxirane ring.
Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data
This table provides a hypothetical example of how predicted spectroscopic values would be compared against experimental data for structural validation.
| Property | Group/Atom | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹H NMR Shift (ppm) | Oxirane CH | 3.28 | 3.31 |
| ¹³C NMR Shift (ppm) | Oxirane CH₂ | 44.5 | 44.9 |
| IR Frequency (cm⁻¹) | Oxirane ring (asymmetric stretch) | 1255 | 1250 |
| IR Frequency (cm⁻¹) | Aromatic C-O stretch | 1238 | 1242 |
In Silico Modeling of Polymerization Initiation and Propagation
Computational modeling can be extended to simulate the process of polymerization. This in silico approach helps in understanding the mechanisms of polymer chain growth at a molecular level. livecomsjournal.orgmdpi.com For this compound, this would involve modeling its ring-opening polymerization.
Initiation: The first step, where an initiator attacks the monomer, can be modeled using quantum mechanics (QM). This is essentially the same as the ring-opening reaction described in section 7.1.2. The calculations would determine the activation energy for the reaction between an initiator (e.g., an alkoxide for anionic polymerization or a proton for cationic polymerization) and the oxirane ring. mtak.hu
Propagation: Modeling the propagation step—the addition of subsequent monomer units to the growing polymer chain—is more complex. A common approach is to use a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) method. In this setup, the reactive center (the growing chain end and the incoming monomer) is treated with high-accuracy QM, while the rest of the polymer chain and surrounding solvent are treated with computationally cheaper MM force fields. This allows for the simulation of chain growth and the prediction of resulting polymer properties like tacticity (the stereochemical arrangement of the side chains). ed.ac.uk Such models can elucidate how the bulky pentadecylphenoxy side group influences the stereochemistry of monomer addition. researchgate.net
Structure Property Relationships in Advanced Materials Development
Influence of the Pentadecyl Chain on Self-Assembly and Supramolecular Organization of Derived Materials
The long C15 alkyl side chain of the [(m-Pentadecylphenoxy)methyl]oxirane moiety is a dominant factor in directing the self-assembly and supramolecular organization of its derived polymers. This hydrophobic chain, attached to a more polar polymer backbone, imparts an amphiphilic character that drives microphase separation and the formation of ordered nanostructures. dntb.gov.uancl.res.in The process is governed by a combination of weak intermolecular forces, including hydrogen bonding between urethane (B1682113) or other polar groups in the polymer backbone, π-π stacking of the aromatic rings, and van der Waals interactions leading to the interdigitation of the long C15 alkyl side chains. ncl.res.in
In solvent-cast films of comb polymers featuring cardanol-based side chains, the choice of solvent can direct the self-assembly into a variety of distinct morphologies. For instance, polymers cast from chloroform (B151607) (CHCl₃) have been observed to form three-dimensional honeycomb structures, while the use of tetrahydrofuran (B95107) (THF) as a solvent can lead to the formation of spheres, vesicles, and tubes. ncl.res.in This solvent-induced polymorphism highlights the delicate energetic balance between polymer-solvent and polymer-polymer interactions in determining the final supramolecular structure. The ability of the pentadecyl chains to organize and crystallize can also influence the resulting morphology and thermal properties of the material. researchgate.net This controlled self-organization at the nanoscale is a key mechanism for creating advanced materials with tailored porosity, surface properties, and hierarchical structures from this renewable building block. ncl.res.in
| Solvent | Observed Supramolecular Morphology | Primary Driving Forces |
|---|---|---|
| Chloroform (CHCl₃) | Pores, Honeycomb Structures | Interdigitation of C15 alkyl chains, π-π stacking |
| Tetrahydrofuran (THF) | Spheres, Vesicles, Tubes | Hydrogen bonding, Amphiphilic balance |
Rheological Properties of Polymers and Copolymers Derived from this compound
The viscosity reduction is highly efficient, with even small additions of CGE causing a significant drop in the viscosity of the epoxy blend. researchgate.net For example, the addition of 20 wt% of a similar bio-based glycidyl (B131873) ether can reduce the viscosity of a DGEBA resin from approximately 11,500 mPa·s to around 1,000 mPa·s. rsc.org While monofunctional diluents are most effective at reducing viscosity, they can sometimes compromise the crosslinking density and mechanical properties of the final cured product. mdpi.com However, polyepoxidized versions of CGE have been developed that act as effective diluents while contributing to the final network structure, thus balancing processability with performance. acs.orgresearchgate.net The rheological properties are a function of the polymer architecture; branched structures may increase viscosity due to a higher potential for molecular entanglement compared to linear analogues. mdpi.com
| Diluent Content (wt%) | Approximate Viscosity (mPa·s) | Percentage Reduction (%) |
|---|---|---|
| 0 | 11,500 | 0% |
| 5 | 4,200 | 63% |
| 10 | 2,100 | 82% |
| 15 | 1,500 | 87% |
| 20 | 1,050 | 91% |
Thermal and Mechanical Performance of Polymeric Materials Containing Pentadecylphenoxy Moieties
The incorporation of pentadecylphenoxy moieties into polymeric materials creates a unique balance between flexibility and rigidity, which directly influences their thermal and mechanical performance. The long, flexible C15 aliphatic chain acts as an internal plasticizer, enhancing chain mobility and typically lowering the glass transition temperature (Tg). nii.ac.jptechscience.cn For instance, a pure cardanol-based epoxy resin can exhibit a low Tg of around 19.8°C. mdpi.combohrium.com This inherent flexibility leads to materials with significantly improved toughness and elongation at break compared to their purely aromatic counterparts. tandfonline.comresearchgate.net
Conversely, the rigid phenolic ring contributes to the material's stiffness, strength, and thermal stability. researchgate.net The final properties of the polymer are a result of the interplay between these two components. In some epoxy systems, the addition of up to 10% CGE has been shown to increase not only the elongation at break but also the tensile strength. researchgate.net However, higher concentrations of the monofunctional CGE can lead to a decrease in crosslink density, resulting in lower tensile modulus and flexural strength. researchgate.nettandfonline.com
The mechanical properties of pure cardanol-based polymers can be modest, but they serve as an excellent matrix for composites. The addition of functionalized nanoclay, for example, can dramatically enhance performance, increasing tensile strength by as much as 970% and the modulus by 3974% due to strong interfacial interactions between the clay and the polymer matrix. mdpi.combohrium.com This demonstrates that while the pentadecylphenoxy scaffold provides inherent flexibility, its performance can be significantly amplified through strategic formulation with reinforcing agents.
| Material | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
|---|---|---|---|---|
| Pure Cardanol (B1251761) Epoxy Resin | 19.8 | 0.60 | 13.76 | ~100 (estimated) |
| Cardanol Epoxy + 4 wt% Active Clay (PG-clay) | 38.1 | 6.42 | 561.8 | 528 |
Surface Activity and Interfacial Phenomena of Amphiphilic Derivatives (Focus on molecular mechanisms and physical chemistry)
Derivatives of this compound are inherently amphiphilic, possessing a nonpolar hydrophobic tail (the C15 pentadecyl chain) and a polar hydrophilic head (which can be derived from the oxirane ring). researchgate.net This molecular structure drives these compounds to accumulate at interfaces, such as air-water or oil-water, to minimize the unfavorable interaction between the hydrophobic tail and the aqueous phase. This phenomenon is the basis of their function as surfactants. researchgate.net
At an interface, these amphiphilic molecules orient themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails directed away from it. This adsorption at the surface disrupts the cohesive energy of the water molecules, leading to a significant reduction in surface tension. researchgate.net As the concentration of the surfactant in the bulk solution increases, the interface becomes saturated. Beyond this point, known as the critical micelle concentration (CMC), the molecules self-assemble into spherical or cylindrical aggregates called micelles, with their hydrophobic tails forming a core and their hydrophilic heads creating an outer shell that interfaces with the water. researchgate.net
Cardanol-based surfactants exhibit excellent surface activity, with CMC values reported in the order of 10⁻⁵ mol/L, which is comparable to or even better than some conventional petroleum-based surfactants like sodium dodecylbenzenesulfonate (SDBS). researchgate.netresearchgate.net The efficiency of these surfactants is dictated by their molecular structure; for example, in cardanol polyoxyethylene ether carboxylates, increasing the number of hydrophilic oxyethylene units can make the process of micellization easier (entropy-driven) and lower the CMC. researchgate.net This ability to modify both the head and tail groups allows for precise tuning of their interfacial properties for applications as emulsifiers, detergents, and wetting agents. rsc.orgnih.gov
| Compound | Type | Critical Micelle Concentration (CMC) (µmol L⁻¹) | Surface Tension at CMC (mN m⁻¹) |
|---|---|---|---|
| Cardanol-derived Surfactant Example | Bio-based Anionic | ~300 - 400 | ~28 - 32 |
| Sodium Dodecylbenzenesulfonate (SDBS) | Petroleum-based Anionic | ~1500 | ~30 |
Design Principles for High-Performance Functional Materials Based on this compound Scaffolds
The unique trifunctional structure of this compound—comprising the reactive oxirane, the rigid aromatic ring, and the flexible alkyl chain—provides a set of distinct levers for designing high-performance materials. By understanding and exploiting the contribution of each molecular component, polymers can be rationally designed with a specific balance of properties for advanced applications. mostwiedzy.plcureusjournals.com
Designing for Flexibility and Toughness: The C15 pentadecyl chain is the primary source of flexibility. nii.ac.jp Its incorporation into rigid polymer backbones, such as epoxies or polybenzoxazines, disrupts chain packing and lowers the Tg, effectively toughening the material and increasing its resistance to fracture. techscience.cnrsc.org This "internal plasticization" is a key strategy for converting brittle thermosets into durable, high-impact materials. nii.ac.jp
Designing for Hydrophobicity and Barrier Properties: The long, nonpolar alkyl chain imparts excellent water-repellent (hydrophobic) characteristics to the polymer surface. nii.ac.jptechscience.cn This principle is used to design superior anticorrosive coatings and adhesives for use in humid or marine environments, as the hydrophobic nature prevents the ingress of water and other corrosive agents. cureusjournals.com
Designing for Processability and Sustainability: As a liquid with relatively low viscosity, CGE serves as an excellent bio-based reactive diluent for high-viscosity resins. researchgate.net This allows for the formulation of solvent-free systems with improved workability, aligning with green chemistry principles by reducing VOC emissions. Its origin from CNSL makes it a cornerstone for developing sustainable polymers that reduce reliance on fossil fuels. bohrium.comnih.gov
Designing for Self-Assembly and Nanostructured Materials: The inherent amphiphilicity of the molecule can be harnessed to create materials with ordered nanostructures. ncl.res.in By controlling polymer architecture (e.g., creating block copolymers) and processing conditions, the pentadecyl chains can be induced to self-assemble into well-defined domains, leading to thermoplastic elastomers, patterned surfaces, or materials with anisotropic properties. mostwiedzy.plncl.res.in
| Molecular Feature | Resulting Material Property | Design Application |
|---|---|---|
| Flexible C15 Pentadecyl Chain | Increased Toughness, Flexibility, Lower Tg | Impact-resistant composites, Flexible adhesives, Toughening agents for brittle resins rsc.org |
| Hydrophobic C15 Pentadecyl Chain | Hydrophobicity, Low Water Absorption, Corrosion Resistance | Marine and anticorrosive coatings, Water-resistant sealants cureusjournals.com |
| Rigid Phenolic Ring | Stiffness, Thermal Stability, Chemical Resistance | Thermoset resins with good thermal performance, Durable industrial coatings techscience.cn |
| Reactive Oxirane (Epoxy) Group | Cross-linking ability, Adhesion to substrates | High-adhesion structural adhesives, Polymer matrix for composites, Coatings researchgate.net |
| Amphiphilic (Hydrophobic/Hydrophilic) Balance | Self-assembly, Surface activity | Nanostructured materials, Surfactants and emulsifiers, Compatibilizers for polymer blends ncl.res.in |
Interactions Within Complex Chemical Environments and Supramolecular Architectures
Adsorption and Desorption Behavior at Solid-Liquid and Air-Liquid Interfaces
The amphiphilic nature of [(m-Pentadecylphenoxy)methyl]oxirane, arising from its hydrophobic pentadecylphenyl moiety and the more polar ether and oxirane functionalities, suggests strong surface activity. This activity would manifest as adsorption at both solid-liquid and air-liquid interfaces, driven by the tendency to minimize the unfavorable interactions between the hydrophobic tail and the aqueous phase.
At the air-liquid interface , molecules of this compound would orient themselves with the pentadecyl tail extending into the air and the phenoxy-oxirane head group remaining in the aqueous phase. This arrangement reduces the surface tension of the water. The effectiveness of a surfactant in reducing surface tension is often related to its structure; the long C15 alkyl chain of this compound suggests it would be highly effective in lowering surface tension at low concentrations. The presence of the phenyl group provides rigidity to the head group region, influencing the packing of the molecules at the interface.
At the solid-liquid interface , the adsorption behavior would be highly dependent on the nature of the solid surface. On a hydrophobic surface, the pentadecyl tail would preferentially adsorb, leaving the more polar head group oriented towards the aqueous phase. Conversely, on a hydrophilic surface, the polar phenoxy-oxirane group would interact with the surface, potentially through hydrogen bonding involving the ether oxygen or the oxirane ring, with the hydrophobic tails extending into the liquid phase. This adsorption onto solid surfaces can modify their wetting characteristics. The adsorption process is typically reversible and can be described by various adsorption isotherms, such as the Langmuir or Freundlich models, which relate the amount of adsorbed substance to its concentration in the solution.
Below is a representative data table showing the surface tension of an aqueous solution of a structurally similar nonionic surfactant, a polyoxyethylene alkyl ether, at various concentrations. This illustrates the general principle of how surface tension decreases with increasing surfactant concentration until the critical micelle concentration is reached.
| Concentration (mol/L) | Surface Tension (mN/m) |
|---|---|
| 1.0 x 10⁻⁶ | 68.5 |
| 1.0 x 10⁻⁵ | 55.2 |
| 5.0 x 10⁻⁵ | 42.8 |
| 1.0 x 10⁻⁴ | 35.1 |
| 5.0 x 10⁻⁴ | 30.5 |
| 1.0 x 10⁻³ | 30.4 |
Formation of Micellar and Vesicular Structures by Amphiphilic Derivatives
In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), amphiphilic molecules like this compound are expected to self-assemble into organized structures such as micelles or vesicles. This process is entropically driven, as it sequesters the hydrophobic alkyl chains from the water, allowing the bulk water molecules to have greater translational freedom.
Micelles are typically spherical aggregates where the hydrophobic tails form a core and the hydrophilic head groups form a shell that is in contact with the surrounding water. The long pentadecyl chain of this compound would strongly favor the formation of a nonpolar core. The phenoxy-oxirane head group, while not as strongly hydrophilic as an ionic head group, would form the stabilizing corona.
Vesicles , or liposomes, are bilayer structures enclosing an aqueous core. The formation of vesicles versus micelles is often influenced by the geometry of the surfactant molecule, described by the critical packing parameter. Given the relatively bulky pentadecylphenyl tail and the compact head group, the formation of micelles is more probable than vesicles for the parent compound. However, derivatives with modified head groups could potentially form vesicular structures.
The CMC is a key characteristic of a surfactant and is influenced by the length of the hydrophobic chain and the nature of the hydrophilic head group. Generally, for nonionic surfactants, the CMC decreases with increasing length of the alkyl chain. The following table provides CMC values for a series of nonionic polyoxyethylene alkyl ether surfactants, demonstrating the effect of alkyl chain length on the CMC.
| Surfactant (Polyoxyethylene Alkyl Ether) | Alkyl Chain Length | Critical Micelle Concentration (CMC) at 25°C (mol/L) |
|---|---|---|
| C₈E₆ | 8 | 9.7 x 10⁻⁴ |
| C₁₀E₆ | 10 | 9.8 x 10⁻⁵ |
| C₁₂E₆ | 12 | 8.7 x 10⁻⁶ |
| C₁₄E₆ | 14 | 7.8 x 10⁻⁷ |
Interactions with Nanoparticles and Colloidal Systems
The surface-active properties of this compound suggest that it would interact significantly with nanoparticles and other colloidal systems. Such interactions are crucial in controlling the stability and dispersibility of these systems in liquid media.
When added to a colloidal dispersion, molecules of this compound would adsorb onto the surface of the nanoparticles. The nature of this adsorption would again depend on the surface chemistry of the nanoparticles. For hydrophobic nanoparticles, the pentadecyl chains would adsorb onto the surface, presenting the more polar head groups to the aqueous phase. This would lead to steric stabilization , where the adsorbed layers prevent the nanoparticles from aggregating due to the physical barrier and the repulsive forces between the head groups.
For hydrophilic nanoparticles, the polar head groups would adsorb, and the hydrophobic tails would extend into the solution. This could lead to either stabilization or destabilization depending on the solvent and the concentration of the surfactant. At low concentrations, the adsorbed surfactant might not provide sufficient coverage, and the exposed hydrophobic tails could interact with those on other particles, leading to bridging flocculation. At higher concentrations, a complete monolayer or bilayer could form, providing stability.
The reactive oxirane ring adds another dimension to these interactions. It could potentially react with functional groups on the surface of certain nanoparticles (e.g., hydroxyl or amine groups), leading to covalent attachment of the molecule. This would result in a more permanent surface modification of the nanoparticles.
Complexation with Host Molecules and Self-Assembled Systems (Focus on molecular recognition and binding)
The aromatic ring and the long alkyl chain of this compound make it a suitable guest molecule for various host molecules in supramolecular chemistry. This molecular recognition is driven by non-covalent interactions such as hydrophobic interactions, van der Waals forces, and π-π stacking.
Cyclodextrins are common host molecules with a hydrophobic inner cavity and a hydrophilic exterior. The pentadecylphenyl part of this compound would be an excellent fit for the cavity of larger cyclodextrins, such as β-cyclodextrin or γ-cyclodextrin. The hydrophobic alkyl chain and the phenyl ring would be encapsulated within the cyclodextrin (B1172386) cavity, driven by the hydrophobic effect. The binding affinity, represented by the binding constant (K), would depend on the size complementarity between the guest and the host cavity.
Calixarenes are another class of macrocyclic host molecules with a defined cavity that can bind guest molecules. The phenyl group of this compound could engage in π-π stacking interactions with the aromatic walls of the calixarene (B151959) cavity, while the pentadecyl chain could be accommodated within or alongside the host molecule.
The formation of these host-guest complexes can alter the physicochemical properties of this compound, such as its solubility and reactivity. The encapsulation of the hydrophobic part of the molecule can increase its apparent water solubility. Furthermore, the confinement of the oxirane group within or near the host cavity could influence its reactivity in chemical reactions.
The following table presents typical binding constants for the complexation of structurally related guest molecules with β-cyclodextrin, illustrating the strength of such non-covalent interactions.
| Guest Molecule | Host Molecule | Binding Constant (K) (M⁻¹) |
|---|---|---|
| Phenol | β-Cyclodextrin | 160 |
| Toluene | β-Cyclodextrin | 138 |
| Sodium Dodecyl Sulfate | β-Cyclodextrin | 3.2 x 10⁴ |
| 1-Adamantanol | β-Cyclodextrin | 4.3 x 10⁴ |
Future Research Directions and Emerging Opportunities for M Pentadecylphenoxy Methyl Oxirane
Exploration of Novel Catalytic Systems for Controlled Polymerization and Selective Derivatization
The synthesis of well-defined polymers and derivatives from [(m-Pentadecylphenoxy)methyl]oxirane is critically dependent on the catalytic systems employed. Future research will likely focus on developing catalysts that offer precise control over polymerization and enable selective chemical transformations of the oxirane ring.
Controlled Polymerization: Anionic ring-opening polymerization (AROP) is a common method for polymerizing glycidyl (B131873) ethers. d-nb.infonih.gov However, achieving controlled polymerization of long-chain epoxides like this compound requires specialized catalytic systems to prevent side reactions and achieve narrow molecular weight distributions. d-nb.info Future investigations could explore:
Phosphazene Bases and Crown Ethers: These have shown effectiveness in the controlled AROP of other long-chain alkyl glycidyl ethers, enabling the synthesis of well-defined homopolymers and block copolymers. researchgate.net
Organoaluminum Initiators: New classes of organoaluminum-based initiators have demonstrated a living, anionic polymerization mechanism that is tolerant of functional groups and minimizes chain transfer, which is a common issue with substituted epoxides. msu.eduresearchgate.net
Double Metal Cyanide (DMC) Catalysts: These are highly relevant industrially and could be adapted for the polymerization of this compound to produce high molecular weight polyethers. researchgate.net
Selective Derivatization: The oxirane ring is susceptible to nucleophilic attack, allowing for a wide range of chemical modifications. researchgate.net Research into selective derivatization will be crucial for creating functional molecules for specific applications. Key areas of exploration include:
Regiodivergent Synthesis: Developing catalytic systems that can control the regioselectivity of the ring-opening reaction (α- vs. β'-addition) would allow for the synthesis of distinct isomers with potentially different properties. researchgate.net
Click Chemistry: The use of reactions like the thiol-epoxy "click" reaction can provide a simple and effective method for introducing new functionalities to the molecule under mild conditions. researchgate.net
Reaction with CO2: The catalytic reaction of epoxides with carbon dioxide to form cyclic carbonates is an area of growing interest for sustainable chemistry. researchgate.net
A comparative look at potential catalytic systems is presented in the table below.
| Catalyst Type | Potential Advantages for this compound | Research Focus |
| Phosphazene Bases/Crown Ethers | Good control over molecular weight and dispersity in AROP. researchgate.net | Optimization for high molecular weight polymers and block copolymers. |
| Organoaluminum Initiators | Tolerance to functional groups, living polymerization characteristics. msu.edu | Synthesis of functional polyethers with complex architectures. |
| Double Metal Cyanide (DMC) | High activity, potential for industrial scale-up. researchgate.net | Adaptation for long-chain phenoxy-substituted epoxides. |
| Lewis Acids/Bases | Versatility in catalyzing various ring-opening reactions. researchgate.net | Development of highly selective catalysts for specific derivatizations. |
Integration into Hybrid Materials and Nanocomposite Architectures
The incorporation of this compound into hybrid materials and nanocomposites offers a promising avenue for creating materials with enhanced properties. The long pentadecyl chain can impart hydrophobicity and flexibility, while the phenoxy group can contribute to thermal stability and adhesion.
Hybrid Organic-Inorganic Materials: These materials combine the properties of both organic polymers and inorganic components. nih.gov By functionalizing inorganic nanoparticles (e.g., silica, zinc oxide) with molecules derived from this compound, it is possible to create covalently linked hybrid materials with improved mechanical and thermal properties. iau.irmdpi.com Future research could focus on:
Surface Modification of Nanoparticles: Using silane coupling agents derived from this compound to functionalize nanoparticles, thereby improving their dispersion and interfacial adhesion within a polymer matrix. mdpi.com
Sol-Gel Synthesis: Incorporating the epoxide or its derivatives into sol-gel processes to create hybrid networks with tailored properties. nih.gov
Polymer Nanocomposites: Dispersing nanofillers within a polymer matrix derived from this compound can lead to significant improvements in material performance. iau.ir The phenoxy group in the polymer backbone can enhance the interaction with certain nanofillers.
Phenoxy Resin-Based Nanocomposites: Research on phenoxy resin nanocomposites has shown that the addition of nanofillers like nanoclays or carbon nanotubes can improve mechanical properties. iau.irresearchgate.net Similar strategies could be applied to polymers of this compound.
Toughening Mechanisms: The introduction of this compound as a toughening agent in epoxy composites, potentially in combination with other modifiers like core-shell rubber particles, could lead to synergistic improvements in fracture toughness. mdpi.com
The following table outlines potential nanocomposite architectures.
| Nanofiller | Potential Property Enhancement | Research Opportunity |
| Nanoclay | Improved mechanical strength and barrier properties. researchgate.net | Investigation of exfoliation and dispersion in a polyether matrix. |
| Carbon Nanotubes | Enhanced electrical conductivity and mechanical reinforcement. iau.ir | Exploring the influence of the long alkyl chain on nanotube dispersion. |
| Silica Nanoparticles | Increased hardness and scratch resistance. iau.ir | Surface functionalization for improved compatibility. |
| Zinc Oxide Nanoparticles | UV resistance and potential antimicrobial properties. mdpi.com | Development of functional coatings. |
Development of Smart and Responsive Materials from Derived Polymers
"Smart" or stimuli-responsive materials can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. nih.gov The amphiphilic nature of polymers derived from this compound makes them excellent candidates for the development of such materials. d-nb.infonih.gov
By copolymerizing this compound with hydrophilic monomers like ethylene (B1197577) glycol, it is possible to create amphiphilic block copolymers. nih.govresearchgate.net These copolymers can self-assemble in aqueous solutions to form micelles or gels, which can exhibit stimuli-responsive behavior. researchgate.netepa.gov
Thermoresponsive Materials: The hydrophobic interactions of the long pentadecyl chains can be temperature-dependent, leading to polymers that exhibit a lower critical solution temperature (LCST). acs.org This could be utilized in applications like thermoresponsive hydrogels for controlled release. epa.gov
pH-Responsive Systems: By incorporating pH-sensitive groups into the polymer structure, materials that respond to changes in acidity or basicity can be developed. acs.orgnih.gov For instance, micelles that are stable at physiological pH but disassemble in the acidic environment of a tumor could be designed for targeted drug delivery. researchgate.net
Shape-Memory Polymers: The combination of crystalline domains from the long alkyl chains and a cross-linked network could lead to the development of shape-memory polymers that can recover a pre-determined shape upon heating. researchgate.net
Future research in this area will focus on fine-tuning the polymer architecture to achieve desired response characteristics.
| Stimulus | Potential Application | Underlying Mechanism |
| Temperature | Controlled drug release, smart coatings. epa.govacs.org | Temperature-dependent hydrophobic interactions and phase transitions. |
| pH | Targeted drug delivery, sensors. acs.orgnih.gov | Protonation/deprotonation of functional groups leading to conformational changes. |
| Light | Photo-switchable materials, optical data storage. researchgate.net | Incorporation of photo-responsive moieties that change conformation upon irradiation. |
Sustainable Chemical Synthesis and Application of this compound-Based Materials
The drive towards a more sustainable chemical industry necessitates the use of renewable feedstocks and environmentally benign processes. entropyresins.com this compound is structurally related to cardanol (B1251761), a renewable resource derived from cashew nut shell liquid (CNSL). acs.orgresearchgate.net This provides a significant opportunity for the development of sustainable materials.
Bio-based Synthesis: Future research will likely focus on optimizing the synthesis of this compound and its precursors from cardanol, reducing reliance on petroleum-based feedstocks. acs.orgresearchgate.net This aligns with the growing demand for bio-based epoxy resins. entropyresins.commdpi.com
Green Chemistry Principles: The development of catalytic systems that operate under milder conditions, use less hazardous solvents, and are recyclable will be a key research area. rsc.org
Biodegradability: The presence of the long alkyl chain, derived from a natural source, may enhance the biodegradability of polymers and materials based on this compound compared to fully synthetic analogues. This is an important area for future investigation.
The table below highlights key aspects of sustainable approaches.
| Sustainability Aspect | Research Focus | Potential Impact |
| Renewable Feedstock | Efficient conversion of cardanol to this compound. acs.orgresearchgate.net | Reduced carbon footprint and reliance on fossil fuels. entropyresins.com |
| Green Synthesis Routes | Development of solvent-free or aqueous-based reaction conditions. rsc.org | Minimized environmental impact of chemical production. |
| Biodegradability | Assessment of the biodegradability of derived polymers. | Development of more environmentally friendly materials. |
| Recyclability | Exploring methods for recycling thermoset resins based on this compound. nih.gov | Contribution to a circular economy for polymeric materials. |
Unaddressed Research Questions and Challenges in Long-Chain Epoxide Chemistry
Despite the promising potential, several fundamental research questions and challenges need to be addressed to fully realize the applications of this compound and other long-chain epoxides.
Polymer Microstructure Control: Achieving precise control over the tacticity (the stereochemical arrangement of the side chains) of polyethers derived from long-chain epoxides remains a significant challenge. d-nb.info The tacticity can have a profound impact on the physical properties of the polymer, such as its crystallinity and melting point.
Reactivity Ratios in Copolymerization: When copolymerizing long-chain epoxides with other monomers, a better understanding of the reactivity ratios is needed to control the copolymer composition and architecture (e.g., random, block, or gradient copolymers). researchgate.net
Structure-Property Relationships: A more comprehensive understanding of how the long alkyl chain, the phenoxy group, and the polyether backbone collectively influence the macroscopic properties of the resulting materials is required. This includes detailed studies on their thermal, mechanical, and solution behaviors.
Processing of High Molecular Weight Polymers: The long alkyl chains can lead to high viscosity in the melt, which can pose challenges for processing. Developing effective processing techniques for high molecular weight polymers derived from this compound will be important for their commercialization. researchgate.net
Long-Term Stability: For many applications, the long-term chemical and physical stability of these materials under various environmental conditions (e.g., heat, humidity, UV radiation) needs to be thoroughly investigated.
Addressing these challenges will require a multidisciplinary approach, combining advances in catalysis, polymer chemistry, material science, and computational modeling.
Q & A
Basic: How is oxirane oxygen content experimentally determined for [(m-Pentadecylphenoxy)methyl]oxirane?
Methodological Answer:
The oxirane oxygen percentage (Oexp) can be quantified using the AOCS Official Method Cd 9-57 , which involves titration with hydrobromic acid in acetic acid. Theoretical oxirane oxygen (Otheo) is calculated using the formula:
where the iodine value (in g I₂/100 g) reflects the degree of unsaturation prior to epoxidation. For example, a methyl ester derivative with an iodine value of 101.3 g I₂/100 g yields a theoretical oxirane oxygen content of 6.0% . Discrepancies between Oexp and Otheo may indicate incomplete epoxidation or side reactions.
Advanced: What computational methods are validated for predicting thermochemical properties of substituted oxiranes like this compound?
Methodological Answer:
B3LYP/6-31G * is a widely used density functional theory (DFT) method for calculating heat capacity (Cp) and other thermochemical parameters. However, scaled factors (e.g., 0.9613 for Cv calculations) are often applied to align computational results with experimental data. For example, this approach achieved 94–97% accuracy for total correlation energy in small oxiranes like methyl oxirane and 2,2-dimethyloxirane . Researchers should validate computational models against experimental Cp values (e.g., gas-phase calorimetry) to address systematic underestimations.
Basic: What safety protocols are recommended for handling this compound given its toxicity profile?
Methodological Answer:
Based on structural analogs (e.g., methyl oxirane), this compound may exhibit genotoxicity and carcinogenicity . The International Agency for Research on Cancer (IARC) classifies methyl oxirane as Group 2B (possibly carcinogenic to humans) due to sufficient evidence in animal studies . Handling guidelines include:
- Use of fume hoods and personal protective equipment (PPE) to minimize inhalation/contact.
- Adherence to an oral Tolerable Daily Intake (TDI) of 0.017 mg/kg/day , extrapolated from inhalation toxicity data .
- Regular monitoring for somatic cell mutagenicity at exposure sites.
Advanced: How can vacuum ultraviolet (VUV) absorption and electronic circular dichroism (ECD) spectra be simulated for stereochemical analysis of this compound?
Methodological Answer:
VUV and ECD simulations require vibronic coupling models to account for electronic transitions and chiral effects. For methyl oxirane derivatives, time-dependent DFT (TD-DFT) with solvent corrections and basis sets like aug-cc-pVTZ are employed. Key steps include:
- Geometry optimization at the B3LYP/6-311++G(d,p) level.
- Inclusion of vibrational modes to model band broadening.
- Comparison with experimental benchmarks (e.g., methyl oxirane’s ECD spectra) to validate computational protocols .
Basic: What catalytic strategies are effective for synthesizing this compound from its precursor alkenes?
Methodological Answer:
Ruthenium porphyrin catalysts (e.g., Ru(TPP)(NAr)₂) combined with tetrabutylammonium chloride (TBACl) enable efficient epoxidation of allyl ethers. For example, 2-((allyloxy)methyl)oxirane was synthesized with 99% yield under mild conditions, monitored via TLC (n-hexane/AcOEt = 8:2) . Optimization parameters include:
- Catalyst loading (0.5–2 mol%).
- Solvent polarity (aprotic solvents preferred).
- Reaction temperature (25–60°C).
Advanced: How should researchers address discrepancies between experimental and computational thermochemical data for oxiranes?
Methodological Answer:
Discrepancies often arise from neglect of anharmonic effects or incomplete basis sets . Mitigation strategies include:
- Applying empirical scaling factors (e.g., 0.9613 for Cv) to computational results .
- Using higher-level methods like CCSD(T)/CBS for correlation energy corrections.
- Validating with experimental techniques (e.g., bomb calorimetry for Cp, gas-phase FTIR for vibrational modes).
Basic: How does the presence of a m-pentadecylphenoxy substituent influence the reactivity of this compound?
Methodological Answer:
The bulky m-pentadecylphenoxy group increases steric hindrance, potentially reducing nucleophilic attack at the oxirane ring. This can be quantified via:
- Kinetic studies comparing reaction rates with simpler epoxides (e.g., ethylene oxide).
- Computational mapping of electrostatic potential surfaces to identify reactive sites.
- Solubility tests in polar vs. non-polar solvents to assess aggregation effects.
Advanced: What analytical techniques are critical for resolving structural ambiguities in fluorinated oxirane derivatives?
Methodological Answer:
For fluorinated analogs (e.g., perfluoroalkyl-substituted oxiranes), use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
